2-Chloro-2-ethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

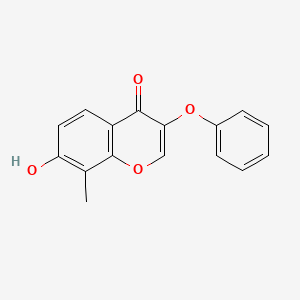

2-Cloro-2-etilbutanamida es un compuesto orgánico con la fórmula molecular C6H12ClNO. Es un derivado de la butanamida, donde un átomo de cloro y un grupo etilo se sustituyen en el segundo carbono de la cadena de la butanamida.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Cloro-2-etilbutanamida se puede lograr a través de varios métodos. Un enfoque común implica la reacción del ácido 2-cloro-2-etilbutanoico con amoníaco o una amina en condiciones controladas. La reacción generalmente requiere un solvente como el etanol y puede ser catalizada por una base como el hidróxido de sodio. La reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la conversión completa.

Métodos de Producción Industrial: En un entorno industrial, la producción de 2-Cloro-2-etilbutanamida puede involucrar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El proceso también puede incluir pasos de purificación como la destilación o la cristalización para obtener el producto deseado con alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Cloro-2-etilbutanamida experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos como los iones hidróxido, lo que lleva a la formación de 2-etilbutanamida.

Reacciones de Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.

Reacciones de Reducción: La reducción de 2-Cloro-2-etilbutanamida puede producir aminas u otros productos reducidos.

Reactivos y Condiciones Comunes:

Sustitución: Hidróxido de sodio o hidróxido de potasio en soluciones acuosas o alcohólicas.

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas o neutras.

Reducción: Hidruro de aluminio y litio o borohidruro de sodio en solventes anhidros.

Productos Principales:

Sustitución: 2-Etilbutanamida.

Oxidación: Ácido 2-cloro-2-etilbutanoico.

Reducción: 2-Cloro-2-etilbutilamina.

Aplicaciones Científicas De Investigación

2-Cloro-2-etilbutanamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.

Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática o las interacciones proteicas.

Industria: Se utiliza en la producción de productos químicos especiales y como reactivo en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-2-etilbutanamida depende de su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el contexto en el que se utiliza el compuesto.

Compuestos Similares:

2-Cloro-2-metilbutanamida: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.

2-Cloro-2-etilpropanamida: Estructura similar pero con un esqueleto de propanamida.

Singularidad: 2-Cloro-2-etilbutanamida es única debido a su patrón de sustitución específico, que imparte propiedades químicas y reactividad distintas en comparación con sus análogos. Esta singularidad la convierte en un compuesto valioso en ciertas aplicaciones sintéticas e industriales donde otros compuestos pueden no ser tan efectivos.

Comparación Con Compuestos Similares

2-Chloro-2-methylbutanamide: Similar structure but with a methyl group instead of an ethyl group.

2-Chloro-2-ethylpropanamide: Similar structure but with a propanamide backbone.

Uniqueness: 2-Chloro-2-ethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in certain synthetic and industrial applications where other compounds may not be as effective.

Propiedades

Número CAS |

71203-44-6 |

|---|---|

Fórmula molecular |

C6H12ClNO |

Peso molecular |

149.62 g/mol |

Nombre IUPAC |

2-chloro-2-ethylbutanamide |

InChI |

InChI=1S/C6H12ClNO/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H2,8,9) |

Clave InChI |

AFVUGDZUMJEIHX-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC)(C(=O)N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B11996564.png)

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11996565.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)

![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)

![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)

![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)

![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)